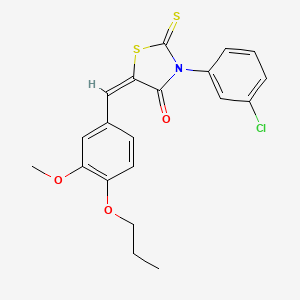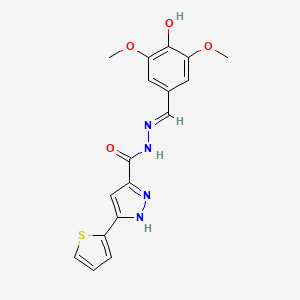
(5E)-3-(3-chlorophenyl)-5-(3-methoxy-4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-3-(3-chlorophenyl)-5-(3-methoxy-4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one: , often referred to as “compound A” , is a complex organic molecule with a thiazolidinone core. Let’s break down its structure:
- The thiazolidinone scaffold consists of a five-membered ring containing a sulfur atom (thio) and a nitrogen atom (azolidine).
- The compound features a conjugated double bond (denoted by the “5E” in its name) between the central carbon atoms of the thiazolidinone ring and the benzylidene moiety.
Méthodes De Préparation
Synthetic Routes
Several synthetic routes exist for the preparation of compound A. Here are two common approaches:
-
Heterocyclization Reaction
- Starting from appropriate precursors, a heterocyclization reaction is employed to form the thiazolidinone ring.
- The chlorophenyl and methoxypropoxybenzylidene substituents are introduced through suitable functional group transformations.
- The double bond configuration (E-isomer) is crucial for its biological activity.
-
Knoevenagel Condensation
- A Knoevenagel condensation between an aldehyde (e.g., 3-methoxy-4-propoxybenzaldehyde) and a thioamide (e.g., 2-thioxo-1,3-thiazolidin-4-one) yields compound A.
- The reaction typically occurs in the presence of a base (e.g., piperidine) and a solvent (e.g., ethanol).
Industrial Production
While compound A is not produced on an industrial scale, it serves as a valuable intermediate in the synthesis of other compounds.
Analyse Des Réactions Chimiques
Compound A participates in various chemical reactions:
Oxidation: It can undergo oxidation at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the double bond can yield the corresponding saturated thiazolidinone.
Substitution: Substituents on the phenyl ring can be modified via electrophilic aromatic substitution reactions.
Major products formed during these reactions depend on reaction conditions and substituent patterns.
Applications De Recherche Scientifique
Compound A finds applications in diverse fields:
Medicinal Chemistry: Researchers explore its potential as an anti-inflammatory, antitumor, or antimicrobial agent.
Biological Studies: It may interact with specific protein targets, affecting cellular processes.
Materials Science: Its unique structure inspires the design of novel materials.
Mécanisme D'action
The exact mechanism of action remains an active area of research. it likely involves interactions with cellular receptors, enzymes, or signaling pathways. Further studies are needed to elucidate its precise mode of action.
Comparaison Avec Des Composés Similaires
While compound A shares structural features with other thiazolidinones, its specific combination of substituents makes it distinct. Similar compounds include:
Compound B: A related thiazolidinone with a different substituent pattern.
Compound C: Another E-isomer with a similar core structure.
Propriétés
Formule moléculaire |
C20H18ClNO3S2 |
|---|---|
Poids moléculaire |
419.9 g/mol |
Nom IUPAC |
(5E)-3-(3-chlorophenyl)-5-[(3-methoxy-4-propoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H18ClNO3S2/c1-3-9-25-16-8-7-13(10-17(16)24-2)11-18-19(23)22(20(26)27-18)15-6-4-5-14(21)12-15/h4-8,10-12H,3,9H2,1-2H3/b18-11+ |
Clé InChI |
MSDRMLSBDSTYFI-WOJGMQOQSA-N |
SMILES isomérique |
CCCOC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl)OC |
SMILES canonique |
CCCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(R)-2-[O-[(N-Benzylprolyl)amino]phenyl]benzylideneamino-acetato(2-)-N,N',N''-nickel(II)](/img/structure/B11993641.png)

![N-[7-(Isonicotinoylamino)heptyl]isonicotinamide](/img/structure/B11993655.png)

![N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B11993667.png)


![9-Chloro-5-methyl-2-(2-naphthyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11993699.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B11993710.png)

![5-(1-Acetyl-1H-indol-3-YL)-7,9-dichloro-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11993722.png)
